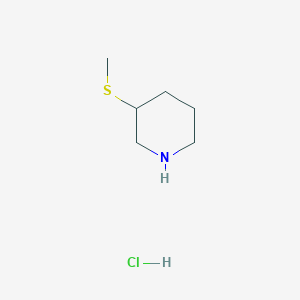

3-(Methylthio)piperidine hydrochloride

描述

属性

分子式 |

C6H14ClNS |

|---|---|

分子量 |

167.70 g/mol |

IUPAC 名称 |

3-methylsulfanylpiperidine;hydrochloride |

InChI |

InChI=1S/C6H13NS.ClH/c1-8-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H |

InChI 键 |

OMRHGDKFGXMQHM-UHFFFAOYSA-N |

规范 SMILES |

CSC1CCCNC1.Cl |

产品来源 |

United States |

Chemical Reactivity and Derivatization Strategies for 3 Methylthio Piperidine Hydrochloride

Reactivity Profiles of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring of 3-(Methylthio)piperidine hydrochloride is a versatile nucleophilic center, readily participating in a variety of chemical transformations. Its reactivity is fundamental to the construction of a wide range of N-substituted derivatives with potential applications in drug discovery.

N-Alkylation and N-Acylation Reactions

The secondary amine of 3-(Methylthio)piperidine provides a reactive handle for the introduction of various alkyl and acyl groups. These reactions are typically straightforward and proceed under standard conditions.

N-Alkylation involves the reaction of 3-(Methylthio)piperidine with an alkyl halide, often in the presence of a base to neutralize the hydrohalic acid formed during the reaction. Common bases include potassium carbonate or triethylamine (B128534), and the reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net For instance, the reaction with benzyl (B1604629) bromide would yield N-benzyl-3-(methylthio)piperidine. The choice of alkylating agent can be varied to introduce a wide array of substituents, from simple methyl or ethyl groups to more complex carbocyclic and heterocyclic moieties.

N-Acylation is another fundamental transformation, readily achieved by treating 3-(Methylthio)piperidine with an acylating agent such as an acyl chloride or an acid anhydride. nih.gov These reactions are often performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to act as a scavenger for the generated acid. For example, reaction with acetyl chloride would produce N-acetyl-3-(methylthio)piperidine. This straightforward acylation allows for the introduction of amide functionalities, which can significantly alter the electronic and steric properties of the molecule.

Table 1: Examples of N-Alkylation and N-Acylation Reactions of Piperidine Derivatives

| Starting Material | Reagent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Piperidine | Benzyl Bromide | K₂CO₃ | DMF | N-Benzylpiperidine | researchgate.net |

| Piperidine | Acetyl Chloride | Triethylamine | Dichloromethane | N-Acetylpiperidine | nih.gov |

| 4-Piperidone | Alkyl Halide | NaH | DMF | N-Alkyl-4-piperidone | researchgate.net |

Formation of N-Substituted Derivatives for Ligand Design

The synthesis of N-substituted derivatives of 3-(Methylthio)piperidine is of significant interest in the design of ligands for various biological targets, particularly G-protein coupled receptors (GPCRs) such as dopamine (B1211576) and serotonin (B10506) receptors. The piperidine moiety is a well-established pharmacophore that can be tailored to achieve high affinity and selectivity for specific receptor subtypes. ontosight.ai

By strategically modifying the substituent on the piperidine nitrogen, medicinal chemists can modulate the pharmacological profile of the resulting compound. For example, the introduction of an N-arylpiperazine moiety is a common strategy in the development of ligands for dopamine D2 and D3 receptors. Similarly, N-benzyl and other N-aromatic substituents can confer affinity for a range of receptors. nih.gov The methylthio group at the 3-position can further influence the binding affinity and selectivity through steric and electronic interactions within the receptor's binding pocket.

Transformations of the Thioether Group

The thioether functionality in 3-(Methylthio)piperidine provides a second key site for chemical modification, offering opportunities for oxidation to sulfoxides and sulfones, as well as potential nucleophilic substitution reactions at the sulfur center.

Selective Oxidation to Sulfoxides and Sulfones

Oxidation to Sulfoxides: The selective oxidation of the thioether to a sulfoxide (B87167) can be achieved using a variety of oxidizing agents under controlled conditions. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). By using one equivalent of m-CPBA at low temperatures, the reaction can generally be stopped at the sulfoxide stage. Another mild and selective oxidant is Oxone® (potassium peroxymonosulfate), which can be used in a biphasic system or in polar solvents like ethanol (B145695) to favor the formation of the sulfoxide. rsc.orgyccskarad.comresearchgate.net The reaction conditions, particularly the solvent, can play a crucial role in determining the selectivity of the oxidation. rsc.org

Oxidation to Sulfones: Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent or harsher conditions, leads to the formation of the corresponding sulfone. Using an excess of m-CPBA (typically two or more equivalents) will drive the reaction to completion, yielding the sulfone. researchgate.net Alternatively, reagents like hydrogen peroxide in the presence of a suitable catalyst can also effect the oxidation to the sulfone. The sulfone group is a strong hydrogen bond acceptor and can significantly impact the molecule's interaction with biological targets.

Table 2: Reagents for the Oxidation of Sulfides

| Product | Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Sulfoxide | m-CPBA (1 equiv.) | CH₂Cl₂, low temperature | researchgate.net |

| Sulfoxide | Oxone® | Ethanol, room temperature | rsc.orgyccskarad.com |

| Sulfone | m-CPBA (≥2 equiv.) | CH₂Cl₂, room temperature | researchgate.net |

| Sulfone | H₂O₂ / Catalyst | Acetic acid or other solvents | cardiff.ac.uk |

Nucleophilic Displacement and Exchange Reactions at the Sulfur Center

While less common than oxidation, the sulfur atom of the thioether can potentially undergo nucleophilic displacement reactions, although this is generally a challenging transformation for simple alkyl thioethers. Such reactions would typically require activation of the methyl group or the sulfur atom itself. For instance, conversion of the thioether to a sulfonium (B1226848) salt by reaction with an alkyl halide would create a good leaving group, allowing for subsequent displacement by a nucleophile. However, specific examples of such reactions on 3-(Methylthio)piperidine are not widely reported in the literature.

Functionalization of the Piperidine Ring Carbon Skeleton

Direct functionalization of the C-H bonds of the piperidine ring presents a powerful strategy for introducing additional substituents and increasing molecular complexity. While the piperidine ring is generally considered to be relatively unreactive, modern synthetic methods have enabled the selective modification of its carbon skeleton.

One of the key approaches to functionalizing the piperidine ring is through directed metalation. This involves the use of a directing group, often attached to the nitrogen atom, to guide a metalating agent (such as an organolithium reagent) to a specific C-H bond. Subsequent reaction with an electrophile introduces a new substituent at that position. For example, an N-Boc (tert-butoxycarbonyl) protecting group can direct lithiation to the C2 position. nih.gov

Another strategy involves the regioselective alkylation of the piperidine ring at the 3-position. This can be achieved through the formation of an enamine or enamide intermediate from a corresponding piperidone, followed by reaction with an alkyl halide. odu.edu While these methods are well-established for piperidine systems in general, their application to 3-(Methylthio)piperidine would need to consider the potential influence of the methylthio group on the regioselectivity of the reaction.

Recent advances in C-H activation chemistry, often employing transition metal catalysts, have also opened up new avenues for the direct functionalization of saturated heterocycles like piperidine. researchgate.net These methods offer the potential for late-stage modification of the piperidine core, allowing for the rapid generation of diverse molecular scaffolds. However, the application of these techniques to 3-(Methylthio)piperidine specifically would require further investigation to determine the directing effects of the existing substituents.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution at Nitrogen:

The nitrogen atom of the piperidine ring is a primary site for electrophilic substitution. However, in the hydrochloride salt form, the nitrogen is protonated, rendering it non-nucleophilic. To facilitate reactions with electrophiles, the free base of 3-(methylthio)piperidine must be generated, typically by treatment with a suitable base. Once deprotonated, the secondary amine can readily undergo a variety of electrophilic substitution reactions, including alkylation and acylation.

N-Alkylation: The reaction of 3-(methylthio)piperidine with alkyl halides, such as methyl iodide or ethyl bromide, in the presence of a base, is expected to yield the corresponding N-alkylated derivatives. The use of an excess of the alkylating agent can lead to the formation of quaternary ammonium (B1175870) salts. researchgate.netidc-online.com

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acyl chlorides or acid anhydrides. This reaction typically proceeds smoothly to form N-acylpiperidines, which are amides.

A representative table of potential N-alkylation and N-acylation products of 3-(methylthio)piperidine is provided below, illustrating the expected outcomes of such derivatization strategies.

| Electrophile | Reagent Example | Expected Product |

| Alkyl Halide | Methyl Iodide (CH₃I) | 1-Methyl-3-(methylthio)piperidine |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | 1-Acetyl-3-(methylthio)piperidine |

| Sulfonyl Chloride | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | 1-(Phenylsulfonyl)-3-(methylthio)piperidine |

Reactions at the Sulfur Atom:

The sulfur atom of the methylthio group is nucleophilic and can react with electrophiles. For instance, it can be alkylated to form sulfonium salts. More commonly, the sulfur atom is susceptible to oxidation.

Oxidation: The methylthio group can be oxidized to a sulfoxide and further to a sulfone using various oxidizing agents. The choice of oxidant and reaction conditions allows for selective formation of either the sulfoxide or the sulfone. For example, mild oxidizing agents would favor the formation of the sulfoxide, while stronger oxidants would lead to the sulfone.

The table below illustrates the expected products from the oxidation of the methylthio group.

| Oxidizing Agent | Expected Product |

| Mild Oxidant (e.g., H₂O₂) | 3-(Methylsulfinyl)piperidine |

| Strong Oxidant (e.g., KMnO₄) | 3-(Methylsulfonyl)piperidine |

Nucleophilic Substitution at the Piperidine Ring:

Direct nucleophilic substitution on the saturated piperidine ring is generally not feasible unless a suitable leaving group is present. In the case of 3-(methylthio)piperidine, the methylthio group is not a good leaving group. Therefore, derivatization strategies involving nucleophilic substitution would typically require prior functionalization of the ring to introduce a leaving group, a topic that extends beyond the direct reactivity of the parent compound.

Metal-Catalyzed C-H Functionalization

The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. For 3-(methylthio)piperidine, both the piperidine ring and the methyl group of the thioether present potential sites for such reactions.

Piperidine Ring C-H Functionalization:

Metal-catalyzed C-H functionalization of piperidines has been a subject of significant research. nih.gov These reactions often require a directing group to achieve regioselectivity. In 3-(methylthio)piperidine, the nitrogen atom or the sulfur atom could potentially act as an endogenous directing group.

Palladium-Catalyzed Arylation: Palladium catalysts are widely used for the arylation of C(sp³)-H bonds. acs.orgacs.orgnih.gov In the context of 3-(methylthio)piperidine, a palladium catalyst, in conjunction with a suitable directing group (potentially the nitrogen after acylation), could facilitate the introduction of aryl groups at various positions on the piperidine ring. Research on piperidine C-H arylation has shown that directing groups can control the site of functionalization, for instance at the C2, C3, or C4 positions. nih.govacs.org

Rhodium-Catalyzed Functionalization: Rhodium catalysts are also effective for C-H functionalization. nih.gov They can be used to introduce various functional groups through carbene or nitrene transfer reactions.

Thioether-Directed C-H Functionalization:

The following table provides a hypothetical overview of potential C-H functionalization products of a protected form of 3-(methylthio)piperidine, based on established methodologies for similar substrates.

| Catalyst System | Coupling Partner | Potential Product |

| Palladium Catalyst / Directing Group | Aryl Halide | Aryl-substituted 3-(methylthio)piperidine |

| Rhodium Catalyst / Diazo Compound | Ethyl Diazoacetate | Carboxylate-functionalized 3-(methylthio)piperidine |

It is important to note that the applicability of these metal-catalyzed C-H functionalization reactions to this compound would likely require N-protection to prevent catalyst inhibition by the free amine and to install a suitable directing group for regiocontrol.

Sophisticated Analytical Characterization Techniques for 3 Methylthio Piperidine Hydrochloride

Chromatographic Methodologies for Purity Assessment and Isomeric Separation

Chromatographic techniques are fundamental for separating 3-(Methylthio)piperidine hydrochloride from impurities, starting materials, and potential isomers. The choice of method depends on the specific analytical goal, such as purity determination, trace analysis, or enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is typically the method of choice.

A standard HPLC method for this compound would involve a C18 column, which provides excellent retention and separation for compounds with moderate polarity. nih.govunodc.org The mobile phase would likely consist of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of all components with good peak shape and resolution. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the compound is expected to have some UV absorbance, or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if UV absorbance is weak.

Method validation is a critical step to ensure the reliability of the analytical data. pharmtech.com Validation is performed according to guidelines from the International Conference on Harmonisation (ICH) and includes several key parameters. longdom.orgrjptonline.org

Interactive Table 1: Typical HPLC Method Validation Parameters Below are the typical parameters and acceptance criteria for validating an HPLC method for purity analysis.

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The peak for this compound is well-resolved from impurity peaks and excipients. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a range of 80-120% of the target concentration. who.int |

| Accuracy | The closeness of the test results to the true value, often assessed by spike recovery. | Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%). pharmtech.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Repeatability (intra-day) RSD ≤ 2.0%; Intermediate Precision (inter-day, inter-analyst) RSD ≤ 2.0%. who.int |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. who.int |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Resolution and analyte response remain consistent with minor changes in flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±5 °C). rjptonline.org |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. cmbr-journal.com Due to the polar nature and low volatility of this compound, direct analysis by GC is challenging. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. Common derivatization agents for amines include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents. chromatographyonline.com

Once derivatized, the compound can be analyzed for trace-level impurities. Headspace GC coupled with mass spectrometry (GC-MS) is particularly effective for detecting residual volatile organic compounds from the synthesis process without injecting the non-volatile drug substance itself. chromatographyonline.com For trace analysis of the derivatized compound, a high-polarity capillary column (e.g., a wax or cyano-based phase) would be used to achieve adequate separation. researchgate.net The high sensitivity of detectors like the Flame Ionization Detector (FID) or a Mass Spectrometer (MS) allows for the quantification of impurities at parts-per-million (ppm) levels. nih.gov

Interactive Table 2: Hypothetical GC-MS Method for Trace Analysis of Derivatized 3-(Methylthio)piperidine This table outlines a potential GC-MS method following a silylation derivatization step.

| Parameter | Condition |

|---|---|

| GC Column | DB-WAX or equivalent (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (for trace analysis) |

| Oven Program | Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 240 °C, hold for 5 min |

| MS Interface Temp | 260 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-450 amu |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for the separation of chiral and polar compounds. selvita.comresearchgate.net Given that 3-(Methylthio)piperidine possesses a chiral center at the C3 position, SFC is an ideal technique for separating its enantiomers. SFC utilizes supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption compared to HPLC. afmps.beresearchgate.net

For chiral separations, the CO₂ is modified with a small amount of a polar organic solvent, typically an alcohol like methanol or isopropanol (B130326), and passed through a column packed with a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely successful for resolving a broad range of chiral compounds and would be the first choice for method development. afmps.be A screening approach using several different CSPs and co-solvents is often employed to find the optimal separation conditions. chromatographyonline.com

Interactive Table 3: Example SFC Chiral Method Screening Protocol This protocol outlines a systematic approach to developing a chiral separation method for this compound.

| Screening Step | Chiral Stationary Phase (CSP) | Mobile Phase (CO₂ / Co-solvent) |

|---|---|---|

| 1 | Chiralcel OD-H | 80 / 20 Methanol |

| 2 | Chiralcel OD-H | 80 / 20 Isopropanol |

| 3 | Chiralpak AD-H | 80 / 20 Methanol |

| 4 | Chiralpak AD-H | 80 / 20 Isopropanol |

| 5 | Chiralpak IC | 80 / 20 Methanol |

| 6 | Chiralpak IC | 80 / 20 Isopropanol |

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and stereochemistry of a molecule. For a novel or reference compound, a full suite of spectroscopic analyses is required for unambiguous structural confirmation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. For 3-(Methylthio)piperidine (free base, C₆H₁₃NS), the protonated molecule [M+H]⁺ would be analyzed. The high mass accuracy of HRMS instruments (typically < 5 ppm error) can distinguish between compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. nih.gov The protonated parent ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. wvu.edu Analyzing these fragments helps to piece together the molecule's structure. For 3-(Methylthio)piperidine, key fragmentation pathways would likely involve the loss of the methylthio group, cleavage of the piperidine (B6355638) ring, and loss of small neutral molecules. wvu.edumiamioh.edu

Interactive Table 4: Predicted HRMS and Major MS/MS Fragments for [C₆H₁₄NS]⁺ This table details the expected exact mass and plausible structures for the parent ion and its key fragments.

| Ion | Predicted Exact Mass | Proposed Structure / Neutral Loss |

|---|---|---|

| [M+H]⁺ | 132.0841 | Protonated 3-(Methylthio)piperidine |

| m/z 84 | 84.0808 | Loss of methylthiol (CH₄S) |

| m/z 85 | 85.0651 | Loss of thiomethyl radical (•SCH₃) |

| m/z 56 | 56.0495 | Cleavage of the piperidine ring |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional (2D) experiments are necessary for a complete and unambiguous assignment. mdpi.com

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons via spin-spin coupling. The spectrum of this compound would show complex multiplets for the piperidine ring protons and a singlet for the S-CH₃ group. chemicalbook.com

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The spectrum would display distinct signals for the five unique carbons in the piperidine ring and one for the methyl group. caltech.edu

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu It is essential for tracing the connectivity of protons within the piperidine ring, for instance, showing which H4 proton is coupled to the H3 and H5 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (¹H-¹³C one-bond correlations). researchgate.net It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the ring.

The relative stereochemistry can often be determined by analyzing the coupling constants (³JHH values) from the high-resolution ¹H NMR spectrum. rsc.org Larger coupling constants between adjacent axial protons (J_ax-ax ≈ 10-13 Hz) compared to axial-equatorial or equatorial-equatorial couplings (J_ax-eq, J_eq-eq ≈ 2-5 Hz) can help establish the conformation of the piperidine ring and the relative orientation of the methylthio substituent.

Interactive Table 5: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Predicted values in DMSO-d₆; shifts are approximate and based on analogous structures)

| Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Key COSY Correlations | Key HSQC Correlation |

|---|---|---|---|---|

| N-H₂⁺ | ~9.0 (broad s) | - | - | - |

| C2 | ~3.3 (m), ~3.0 (m) | ~49.0 | H2 ↔ H3, H6 | H2 ↔ C2 |

| C3 | ~3.5 (m) | ~40.0 | H3 ↔ H2, H4 | H3 ↔ C3 |

| C4 | ~2.1 (m), ~1.6 (m) | ~28.0 | H4 ↔ H3, H5 | H4 ↔ C4 |

| C5 | ~1.9 (m), ~1.5 (m) | ~21.0 | H5 ↔ H4, H6 | H5 ↔ C5 |

| C6 | ~3.3 (m), ~3.0 (m) | ~44.0 | H6 ↔ H5, H2 | H6 ↔ C6 |

| S-CH₃ | ~2.1 (s) | ~14.0 | - | S-CH₃ ↔ S-CH₃ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods are based on the principle that molecules vibrate at specific frequencies, and these vibrations can be probed by IR radiation absorption or inelastic scattering of monochromatic light (Raman). The resulting spectra provide a unique molecular fingerprint.

While a dedicated, publicly available spectrum for this compound is not readily found in the literature, the expected vibrational modes can be accurately predicted based on the analysis of structurally similar compounds, such as 2- and 3-methylpiperidine (B147322) and other piperidine derivatives. nih.gov The key functional groups in this compound are the secondary amine hydrochloride within the piperidine ring, the aliphatic C-H bonds of the ring and the methyl group, and the carbon-sulfur bond of the methylthio group.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites vibrational modes such as stretching and bending. The spectrum for this compound is expected to show characteristic absorption bands:

N-H Stretching: As a hydrochloride salt, the secondary amine exists in its protonated form (R₂NH₂⁺). This group typically exhibits broad absorption bands in the region of 2700-2250 cm⁻¹, which can sometimes overlap with C-H stretching vibrations.

C-H Stretching: The aliphatic C-H stretching vibrations from the piperidine ring and the S-methyl group are expected to appear in the 3000-2850 cm⁻¹ region. osti.gov

N-H Bending: The bending vibration for the secondary ammonium (B1175870) group is anticipated around 1600-1500 cm⁻¹.

C-H Bending: The scissoring and bending vibrations of the CH₂ groups in the piperidine ring and the CH₃ group typically occur in the 1470-1430 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond in the piperidine ring is expected in the fingerprint region, generally between 1250 and 1020 cm⁻¹.

C-S Stretching: The carbon-sulfur stretch is a weaker absorption and is typically observed in the 700-600 cm⁻¹ range. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the change in polarizability of a bond during vibration. nih.gov Non-polar bonds often produce strong Raman signals. For this compound, key expected Raman shifts include:

C-H Stretching: Strong signals are expected in the 3000-2850 cm⁻¹ region for the aliphatic C-H bonds.

C-C and C-N Ring Vibrations: The piperidine ring vibrations will produce a series of characteristic peaks in the fingerprint region (1300-800 cm⁻¹).

C-S Stretching: The C-S bond, being relatively non-polar, is expected to give a distinct and readily identifiable signal in the 700-600 cm⁻¹ range.

The combination of IR and Raman spectroscopy allows for a comprehensive identification of all the key functional moieties within the this compound structure.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| Secondary Amine Salt (R₂NH₂⁺) | N-H Stretch | 2700 - 2250 (broad) | Weak |

| Secondary Amine Salt (R₂NH₂⁺) | N-H Bend | 1600 - 1500 | - |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | 3000 - 2850 (strong) |

| Aliphatic C-H | C-H Bend | 1470 - 1430 | 1470 - 1430 |

| Piperidine Ring | C-N Stretch | 1250 - 1020 | Moderate |

| Methylthio Group | C-S Stretch | 700 - 600 (weak) | 700 - 600 (strong) |

Determination of Enantiomeric Excess and Chiral Purity

Since 3-(Methylthio)piperidine possesses a chiral center at the C3 position of the piperidine ring, it exists as a pair of enantiomers. In pharmaceutical contexts, it is critical to control and quantify the enantiomeric composition, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. semanticscholar.org The determination of enantiomeric excess (ee) and chiral purity is therefore a mandatory step in its analysis. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the predominant techniques for this purpose. semanticscholar.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for separating enantiomers. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Principle: The enantiomers of this compound are passed through a column packed with a CSP. The differential interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between each enantiomer and the chiral selector on the stationary phase result in one enantiomer being retained longer than the other, allowing for their separation and quantification.

Methodology: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose (B160209) coated on a silica (B1680970) support) are commonly employed for the separation of a wide range of chiral compounds, including piperidine derivatives. semanticscholar.org For a compound like this compound, which lacks a strong chromophore, UV detection might be challenging. Therefore, a pre-column derivatization step with a UV-active agent, such as para-toluenesulfonyl chloride (PTSC), can be employed to introduce a chromophore, enhancing detection sensitivity. nih.govresearchgate.net The mobile phase typically consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol or ethanol). nih.gov

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Chiral Capillary Electrophoresis (CE): Capillary electrophoresis offers high separation efficiency and requires minimal sample and solvent consumption, making it an attractive alternative to HPLC. semanticscholar.orgbohrium.com

Principle: In chiral CE, a chiral selector is added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities. This difference in mobility allows for their separation within a capillary under the influence of an electric field.

Methodology: Cyclodextrins (CDs) and their derivatives (e.g., sulfated β-cyclodextrin) are the most widely used chiral selectors in CE for separating chiral amines and related compounds. bohrium.commdpi.com The separation can be optimized by adjusting parameters such as the type and concentration of the chiral selector, the pH of the buffer, the applied voltage, and the addition of organic modifiers like methanol or acetonitrile. bohrium.com

Advantages: CE methods can be very fast and offer excellent resolution, making them suitable for high-throughput analysis of enantiomeric purity. semanticscholar.org

Both chiral HPLC and CE are powerful, validated methods capable of accurately determining the enantiomeric excess and chiral purity of this compound, ensuring that the compound meets the stringent requirements for pharmaceutical use.

Table 2: Comparison of Techniques for Chiral Purity Analysis

| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Capillary Electrophoresis (CE) |

| Principle | Differential partitioning with a Chiral Stationary Phase (CSP) | Differential mobility of diastereomeric complexes in an electric field |

| Chiral Selector | Covalently bonded or coated on a solid support (e.g., polysaccharide derivatives) | Added to the background electrolyte (e.g., cyclodextrins) |

| Instrumentation | HPLC system with a chiral column | CE system with a capillary |

| Key Advantages | Well-established, robust, easily scalable for preparative separation | High separation efficiency, fast analysis, low sample/solvent consumption |

| Considerations | Cost of chiral columns, larger solvent consumption | Sensitivity can be lower, requires precise injection volumes |

Computational Chemistry and Conformational Analysis of 3 Methylthio Piperidine Hydrochloride

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations offer profound insights into the molecular properties of 3-(Methylthio)piperidine hydrochloride, elucidating its electronic behavior and potential for chemical interactions. These computational methods allow for a detailed examination of molecular orbitals, charge distribution, and reactivity indices.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilic nature, while the LUMO signifies its capacity to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the protonation of the piperidine (B6355638) nitrogen is expected to significantly lower the energy of the molecular orbitals compared to its free base form. The presence of the electron-donating methylthio group at the 3-position would likely raise the energy of the HOMO, thereby influencing the molecule's reactivity. The sulfur atom, with its lone pairs of electrons, can contribute significantly to the HOMO, making this region a potential site for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the piperidine ring and the C-S bond's anti-bonding orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Note: These values are illustrative and based on typical ranges for similar heterocyclic compounds.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would reveal a significant positive potential around the ammonium (B1175870) proton (-NH2+), indicating a strong electrophilic site. The region around the sulfur atom of the methylthio group would likely exhibit a negative potential due to the presence of lone pairs, marking it as a nucleophilic center.

Charge distribution calculations, such as those derived from Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom. These calculations would confirm the positive charge localization on the nitrogen and its attached hydrogen, as well as a degree of negative charge on the sulfur atom. This charge distribution is critical in understanding intermolecular interactions, such as hydrogen bonding and interactions with biological receptors.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the ease of modifying the electron cloud.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ^2 / (2η).

Nucleophilicity Index (N): A measure of the electron-donating ability of a molecule.

For this compound, the protonated nitrogen would significantly increase its electrophilicity. The presence of the methylthio group would contribute to its nucleophilic character. A comprehensive analysis of these descriptors would provide a detailed profile of its chemical reactivity.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (arbitrary units) |

|---|---|

| Chemical Potential (μ) | -4.85 |

| Chemical Hardness (η) | 3.65 |

| Chemical Softness (S) | 0.27 |

| Electrophilicity Index (ω) | 3.22 |

Note: These values are for illustrative purposes to demonstrate the application of these concepts.

Detailed Conformational Analysis of the Piperidine Ring and Substituents

The most stable conformation for a piperidine ring is typically the chair form, which minimizes both angular and torsional strain. In the case of this compound, the chair conformation can exist in two forms: one with the methylthio group in an axial position and another with it in an equatorial position. Generally, bulky substituents prefer the equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).

Other higher-energy conformations include the boat and twist-boat. The boat conformation is destabilized by torsional strain and steric repulsion between the "flagpole" hydrogens. The twist-boat is a more stable intermediate between two boat forms, with slightly less strain. Computational studies can map the potential energy surface to identify all possible conformers and their relative stabilities.

A detailed energetic landscape mapping involves calculating the relative energies of all stable conformers and the energy barriers for their interconversion. For this compound, it is expected that the chair conformation with the equatorial methylthio group will be the global minimum energy structure. The energy difference between the equatorial and axial conformers (A-value) for a methylthio group is a key parameter that can be computationally determined.

The interconversion between the two chair forms (ring flipping) proceeds through higher-energy intermediates like the half-chair and twist-boat conformations. The energy barriers for these processes determine the conformational flexibility of the molecule at a given temperature. The protonation of the nitrogen atom can also influence these barriers and the relative stabilities of the conformers due to electrostatic interactions. nih.gov

Table 3: Hypothetical Relative Energies and Interconversion Barriers for this compound Conformations

| Conformation | Relative Energy (kcal/mol) | Interconversion Barrier (kcal/mol) |

|---|---|---|

| Chair (Equatorial) | 0.0 | - |

| Chair (Axial) | 1.5 | 10.5 (to Equatorial) |

| Twist-Boat | 5.5 | - |

| Boat | 7.0 | - |

Note: These are estimated values based on general principles of conformational analysis for substituted piperidines.

Influence of the 3-Methylthio Substituent on Ring Conformation and Dynamics

The 3-methylthio substituent introduces a sulfur atom with its lone pairs of electrons and a methyl group, which can engage in various non-covalent interactions. In the protonated state, as in this compound, the positively charged nitrogen atom (piperidinium ion) plays a significant role in the conformational preference. nih.gov Electrostatic interactions between the protonated nitrogen and the polar 3-methylthio group can lead to a stabilization of the axial conformer. nih.govrsc.org This is in contrast to the often-preferred equatorial position for bulky substituents in cyclohexane (B81311) rings, which is primarily dictated by steric hindrance.

Computational studies on analogous 3-substituted piperidinium (B107235) ions have shown that intramolecular hydrogen bonding and other electrostatic interactions can favor the axial orientation of the substituent. rsc.org In the case of the 3-methylthio group, the sulfur atom can act as a hydrogen bond acceptor for an axial N-H proton, potentially stabilizing the axial conformation. The conformational dynamics of the ring, including the rate of chair-chair interconversion, would also be influenced by the energy barrier between the axial and equatorial conformers, which is in turn affected by the nature of the 3-substituent.

Table 1: Predicted Conformational Preferences of 3-Substituted Piperidinium Ions

| Substituent at C3 | Predicted Predominant Conformation | Key Stabilizing Interactions |

| -OH | Axial | Intramolecular H-bond (N⁺-H···O) |

| -F | Axial | Favorable electrostatic interactions |

| -CH₃ | Equatorial | Minimized steric hindrance |

| -SCH₃ | Likely Axial Preference | Potential N⁺-H···S interaction, electrostatic stabilization |

Molecular Dynamics Simulations for Solvent Interactions and Adsorption Behavior

Molecular dynamics (MD) simulations are instrumental in understanding the behavior of this compound in a solvent environment, typically water, and its interaction with surfaces. researchgate.net These simulations model the atomic motions of the solute and solvent molecules over time, providing a detailed picture of intermolecular forces and dynamic processes.

In an aqueous solution, the piperidinium ion will be solvated by water molecules through hydrogen bonding between the N-H protons and water oxygen atoms. The chloride counter-ion will also be hydrated. The methylthio group, with its polar C-S bond and hydrophobic methyl group, will exhibit more complex solvent interactions. The sulfur atom can act as a weak hydrogen bond acceptor, while the methyl group will prefer to be in a less polar environment. MD simulations can quantify these interactions by calculating radial distribution functions and coordination numbers, revealing the structure of the solvation shells around different parts of the molecule. mdpi.com

The adsorption behavior of this compound on a surface, such as silica (B1680970) or a functionalized polymer, can also be investigated using MD simulations. nih.govmdpi.com The positively charged piperidinium moiety is expected to have strong electrostatic interactions with negatively charged or polar surfaces. nih.gov The orientation of the molecule upon adsorption will be determined by a balance of these electrostatic forces and the interactions of the methylthio group with the surface. Simulations can predict the preferred binding modes and calculate the free energy of adsorption, providing insights into the strength and nature of the surface interactions. nih.gov

Table 2: Key Parameters from Molecular Dynamics Simulations

| Parameter | Information Provided | Relevance to 3-(Methylthio)piperidine HCl |

| Radial Distribution Function (g(r)) | Probability of finding a solvent molecule at a certain distance from a solute atom. | Characterizes the structure of water around the piperidinium ion and the methylthio group. |

| Coordination Number | Average number of solvent molecules in the first solvation shell. | Quantifies the extent of hydration of different parts of the molecule. |

| Mean Square Displacement (MSD) | Measure of the average distance a molecule travels over time. | Determines the diffusion coefficient of the ion in solution. |

| Free Energy of Adsorption | The change in free energy when a molecule adsorbs onto a surface. | Predicts the spontaneity and strength of surface binding. |

Theoretical Prediction of Physicochemical Properties and Reaction Pathways

Quantum chemical calculations, particularly DFT, can be used to predict a range of physicochemical properties for this compound. researchgate.net These properties are crucial for understanding its chemical behavior and potential applications.

One important property is the acidity constant (pKa) of the piperidinium ion. Theoretical methods can predict pKa values with reasonable accuracy by calculating the Gibbs free energy change of the deprotonation reaction in a solvated environment. nih.govresearchgate.netmdpi.com The pKa value is influenced by the electronic effect of the 3-methylthio substituent. The sulfur atom is weakly electron-withdrawing, which would be expected to slightly decrease the pKa compared to unsubstituted piperidine.

Theoretical methods can also be employed to explore potential reaction pathways of this compound. researchgate.net For instance, the mechanism of nucleophilic substitution at the sulfur atom or reactions involving the piperidine ring can be investigated. DFT calculations can be used to determine the structures of transition states and intermediates, and to calculate activation energies, providing a detailed understanding of the reaction mechanism and kinetics. rsc.org This information is valuable for predicting the stability of the compound and its reactivity with other chemical species.

Table 3: Theoretically Predictable Physicochemical Properties

| Property | Computational Method | Significance |

| pKa | DFT with a solvation model (e.g., PCM, SMD) | Indicates the acidity of the piperidinium ion and its charge state at a given pH. |

| Dipole Moment | DFT | Provides information about the polarity of the molecule and its potential for intermolecular interactions. |

| Reaction Enthalpy and Activation Energy | DFT | Determines the thermodynamics and kinetics of potential chemical reactions. |

| HOMO-LUMO Energy Gap | DFT | Relates to the electronic excitability and chemical reactivity of the molecule. |

Mechanistic Biochemical Studies and Molecular Interactions of 3 Methylthio Piperidine Hydrochloride Analogues

In Vitro Receptor Binding Affinity and Selectivity Profiling

The interaction of small molecules with receptors is a cornerstone of pharmacology. The affinity and selectivity of these interactions determine the therapeutic potential and off-target effects of a compound. For analogues of 3-(methylthio)piperidine, these properties are often assessed through a variety of in vitro assays.

Radioligand binding assays are a fundamental technique used to characterize the interaction of a ligand with its receptor. These assays typically involve the use of a radiolabeled ligand (a known high-affinity binder to the target receptor) and the measurement of its displacement by a test compound. The affinity of the test compound is then determined and is often expressed as the inhibition constant (Kᵢ).

Studies on various piperidine-containing compounds have demonstrated their potential to bind to a range of receptors, including aminergic G protein-coupled receptors (GPCRs) and sigma receptors. For instance, a series of piperidine (B6355638) and piperazine (B1678402) derivatives were evaluated for their affinity at histamine (B1213489) H₃ and sigma-1 (σ₁) receptors. nih.gov The piperidine moiety was identified as a key structural element for high affinity at the σ₁ receptor. nih.gov

Interactive Table:

| Compound | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) |

|---|---|---|---|

| 5 | 7.70 | 3.64 | - |

| 11 | 6.2 | 4.41 | 67.9 |

| 12 | - | - | - |

Binding affinities of selected piperidine derivatives at human histamine H₃ (hH₃R) and sigma (σ₁R and σ₂R) receptors. Data extracted from a study on piperidine and piperazine derivatives. nih.gov

In another study, a series of piperidine and piperazine-based compounds were assessed for their affinity for sigma-1 (S1R) and sigma-2 (S2R) receptors. nih.gov The results indicated that the basic amino moiety of the piperidine ring plays a crucial role in driving affinity and selectivity. nih.gov

Interactive Table:

| Compound | S1R Kᵢ (nM) | S2R Kᵢ (nM) |

|---|---|---|

| 1 | 3.2 | >10000 |

| 2 | 3.8 | >10000 |

| 3 | 6.5 | >10000 |

| 4 | 10.3 | >10000 |

| 5 | 12.2 | >10000 |

Binding affinities of selected piperidine/piperazine-based compounds at sigma-1 (S1R) and sigma-2 (S2R) receptors. Data from a study on sigma receptor ligands. nih.gov

These data underscore the importance of the piperidine scaffold in achieving high-affinity binding to specific receptor targets. The nature and position of substituents on the piperidine ring are critical in modulating this affinity and in determining selectivity for different receptor subtypes.

Understanding whether a ligand binds competitively or non-competitively to a receptor is crucial for elucidating its mechanism of action. A competitive ligand binds to the same site as the endogenous ligand (the orthosteric site), while a non-competitive ligand binds to a different site (an allosteric site). youtube.comkhanacademy.org This distinction can be determined through kinetic binding studies or functional assays where the effect of the test compound is measured in the presence of increasing concentrations of the orthosteric ligand.

For many piperidine-based ligands targeting aminergic GPCRs, the interaction is often competitive, with the protonated amine of the piperidine ring forming a key ionic interaction with a conserved aspartate residue in the transmembrane domain of the receptor. mdpi.comnih.gov However, the possibility of non-competitive binding should not be overlooked, especially when considering the diverse pharmacology of piperidine derivatives.

Allosteric modulators are compounds that bind to a site on a receptor that is topographically distinct from the orthosteric binding site for the endogenous ligand. nih.gov This binding event can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the orthosteric ligand. mdpi.com Allosteric modulation offers several potential advantages over orthosteric agonism or antagonism, including greater receptor subtype selectivity and a ceiling effect that can improve safety. mdpi.com

The potential for piperidine-containing molecules to act as allosteric modulators has been explored. For example, a series of trisubstituted pyrimidine (B1678525) analogues, some containing a piperidine ring, were identified as positive allosteric modulators of the prostaglandin (B15479496) EP2 receptor. nih.gov Notably, isopropylthio pyrimidine derivatives also displayed EP2 potentiation activity. nih.gov This finding is particularly relevant to 3-(methylthio)piperidine, as it suggests that the thioether functionality can be compatible with allosteric modulation. The interactions of these allosteric modulators are thought to occur at sites distinct from the prostaglandin binding pocket, leading to a conformational change in the receptor that enhances the signaling of the endogenous agonist. nih.gov

Enzyme Inhibition Kinetics and Elucidation of Mechanism of Action

In addition to receptor binding, piperidine analogues can also exert their biological effects through the inhibition of enzymes. Understanding the kinetics and mechanism of this inhibition is vital for drug development.

Enzyme inhibitors can be classified based on their mechanism of action, which can be elucidated through kinetic studies by measuring enzyme activity at various substrate and inhibitor concentrations. The data are often analyzed using graphical methods such as Lineweaver-Burk plots.

Competitive Inhibition: The inhibitor competes with the substrate for the active site of the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. youtube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed-Type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at a site distinct from the active site. Non-competitive inhibition is a specific type of mixed inhibition where the inhibitor has the same affinity for both the free enzyme and the enzyme-substrate complex. youtube.com

Enzyme inhibitors can bind to their target enzymes through either non-covalent or covalent interactions. Non-covalent interactions are reversible and include hydrogen bonds, ionic bonds, and van der Waals forces. Covalent inhibition, on the other hand, involves the formation of a stable, covalent bond between the inhibitor and the enzyme, often leading to irreversible inhibition.

Structural Basis of Enzyme-Ligand Recognition through X-ray Crystallography and Cryo-EM

The precise understanding of how a ligand, such as a 3-(Methylthio)piperidine analogue, binds to its biological target is fundamental for structure-based drug design. X-ray crystallography and cryo-electron microscopy (Cryo-EM) are powerful techniques used to determine the three-dimensional structure of protein-ligand complexes at atomic resolution. This provides a static yet detailed snapshot of the binding pose of the ligand and the specific molecular interactions that stabilize the complex.

X-ray crystallography has been instrumental in revealing the binding modes of various piperidine-containing inhibitors. For instance, the crystal structure of human soluble epoxide hydrolase (sEH) in complex with a piperidine-based inhibitor reveals key interactions within the enzyme's catalytic pocket. nih.gov Such structures show how the piperidine ring adopts a specific conformation, often a chair form, to fit within the binding site and how its substituents form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with amino acid residues. nih.gov For example, analysis of the crystal structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate shows the piperidine ring in a chair conformation with the ethyl ester group in an equatorial position. nih.gov

Cryo-EM has emerged as a complementary technique, particularly for large protein complexes or membrane proteins that are challenging to crystallize. While specific Cryo-EM studies on 3-(Methylthio)piperidine analogues are not available, the methodology is increasingly being applied to understand ligand binding in complex biological systems.

The data obtained from these structural studies are often deposited in the Protein Data Bank (PDB) and are crucial for computational modeling and the rational design of new, more potent, and selective analogues.

| Compound Class | Target Protein | PDB ID | Resolution (Å) | Key Interactions Observed |

|---|---|---|---|---|

| Piperidine-based amide | Human soluble epoxide hydrolase (sEH) | 1ZD3 | 2.60 | Hydrogen bonds with Tyr383 and Tyr466; interaction with Asp335 in the catalytic pocket. nih.gov |

| Benzimidazolinyl piperidine derivative | Leishmania donovani | N/A (structure determined) | N/A | Detailed 3D structure elucidated, providing a basis for understanding its leishmanicidal activity. researchgate.net |

| Substituted piperidine | Sigma-1 Receptor (S1R) | 6DJZ, 5HK1 | 3.10, 2.80 | Binding poses within the receptor's hydrophobic pockets, demonstrating key interactions for affinity. nih.gov |

Characterization of Molecular Interactions with Biological Macromolecules

While structural techniques provide a static picture, the dynamic and energetic aspects of ligand-protein interactions are elucidated through biophysical methods. These techniques are essential for a comprehensive understanding of the binding mechanism and for correlating binding affinity with functional activity.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). This information provides deep insights into the forces driving the binding event. For instance, a favorable enthalpic contribution often suggests strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution can be due to the release of water molecules from the binding interface (the hydrophobic effect).

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of a ligand (analyte) flowing over a sensor surface to which a protein (ligand) is immobilized. SPR provides real-time data on the association (kon) and dissociation (koff) rates of the binding event. The equilibrium dissociation constant (Kd) can be calculated from the ratio of these rates (koff/kon). This kinetic information is complementary to the thermodynamic data from ITC and is particularly valuable for understanding the residence time of a drug on its target, which can be a critical determinant of its in vivo efficacy. Studies on thioether-containing peptide analogues of the complement inhibitor compstatin (B549462) have utilized SPR to demonstrate high binding affinities, comparable to compounds in clinical trials. nih.gov

| Compound Class | Target Protein | Technique | Binding Affinity (Kd) | Thermodynamic/Kinetic Parameters |

|---|---|---|---|---|

| Piperidine-derived sEH inhibitor | Human soluble epoxide hydrolase (sEH) | Enzyme Inhibition Assay | IC50 = 0.4 nM (for compound 7-10) | Demonstrates high potency. nih.gov |

| Benzimidazole-based piperidine hybrids | Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | IC50 = 19.44 ± 0.60 µM (for most active analogues) | Shows moderate inhibitory activity. mdpi.com |

| Thioether-bridged compstatin analogues | Complement component C3b | SPR | 11 nM (for 1Me-Trp4) | Provides kinetic data on binding. nih.gov |

The binding of a ligand to a protein is not always a simple lock-and-key mechanism. In many cases, the binding event is accompanied by conformational changes in both the ligand and the protein. This process, known as "induced fit," can be crucial for biological function, either by positioning catalytic residues for a reaction or by transmitting a signal in the case of a receptor.

These conformational changes can be studied using a variety of techniques. X-ray crystallography and Cryo-EM can sometimes capture different conformational states of a protein, with and without a ligand bound. Spectroscopic techniques such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy are also powerful tools for detecting changes in protein secondary and tertiary structure upon ligand binding. Computational methods, such as molecular dynamics simulations, can provide insights into the dynamic nature of these conformational changes at an atomic level. For example, molecular docking and dynamics studies on benzimidazole-based piperidine hybrids have been used to understand their binding interactions with the active sites of cholinesterase enzymes. mdpi.com

The study of such conformational changes is critical for understanding not only the mechanism of action but also for explaining phenomena such as allosteric modulation, where a ligand binds to a site distant from the active site but still influences the protein's function.

Strategic Role As a Pharmaceutical Intermediate and Key Building Block in Heterocyclic Synthesis

Precursor in the Convergent Synthesis of Advanced Drug Candidates

Convergent synthesis is a powerful strategy in organic chemistry that involves the independent synthesis of fragments of a target molecule, which are then assembled in the final stages. This approach is often more efficient and allows for greater flexibility in the preparation of complex molecules. 3-(Methylthio)piperidine hydrochloride is well-suited as a precursor in such synthetic routes due to its inherent functionality.

The piperidine (B6355638) nitrogen can be readily functionalized through various reactions, including N-alkylation and N-arylation, allowing for its coupling with other molecular fragments. The methylthio group can also be a site for further chemical modification, or it can serve as a key pharmacophoric element in the final drug candidate.

While specific, publicly available examples detailing the use of this compound in the convergent synthesis of named drug candidates are not extensively documented, the general utility of substituted piperidines in this context is well-established. For instance, the synthesis of various potent therapeutic agents often involves the coupling of a functionalized piperidine ring with other heterocyclic or aromatic systems.

Table 1: Key Reactions for Incorporating Piperidine Scaffolds in Convergent Synthesis

| Reaction Type | Description | Relevance to 3-(Methylthio)piperidine |

| Reductive Amination | Reaction of the piperidine with an aldehyde or ketone to form a new carbon-nitrogen bond. | A primary method for attaching the piperidine scaffold to other molecular fragments. |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction to form a carbon-nitrogen bond between the piperidine and an aryl halide or triflate. | Enables the synthesis of N-arylpiperidine derivatives, a common motif in CNS-active drugs. |

| Nucleophilic Substitution | The piperidine nitrogen acts as a nucleophile to displace a leaving group on another molecule. | A straightforward method for creating more complex structures from the piperidine core. |

Versatility as a Scaffold for Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. This is particularly useful in the early stages of drug discovery for identifying hit compounds. The 3-(Methylthio)piperidine scaffold is an excellent starting point for creating diverse chemical libraries due to its multiple points for diversification.

The secondary amine of the piperidine ring can be readily acylated, sulfonylated, or alkylated with a wide range of building blocks. Furthermore, if the synthesis allows, modifications can be made to the piperidine ring itself or the methylthio group. This allows for the systematic exploration of the chemical space around the 3-(methylthio)piperidine core to optimize biological activity.

The generation of piperidine-based libraries has been a successful strategy in the discovery of ligands for various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The unique properties conferred by the methylthio group can lead to the discovery of novel structure-activity relationships.

Table 2: Potential Points of Diversification on the 3-(Methylthio)piperidine Scaffold for Library Synthesis

| Position of Modification | Type of Reaction | Potential Building Blocks |

| Piperidine Nitrogen (N1) | Acylation, Sulfonylation, Alkylation, Reductive Amination | Carboxylic acids, sulfonyl chlorides, alkyl halides, aldehydes, ketones |

| Methylthio Group (S-CH3) | Oxidation | Can be converted to sulfoxide (B87167) or sulfone to alter polarity and hydrogen bonding capacity. |

| Piperidine Ring (C-H bonds) | C-H activation (more advanced) | Introduction of further substituents to explore more of the chemical space. |

Integration into Fragment-Based Drug Discovery Programs

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds. This method involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates.

This compound, with a molecular weight of 167.70 g/mol , fits well within the general "rule of three" for fragment-based screening (molecular weight < 300 Da, cLogP < 3, number of hydrogen bond donors/acceptors ≤ 3). The three-dimensional nature of the piperidine ring is also a desirable feature in FBDD, as it allows for the exploration of non-flat chemical space, which is often underrepresented in screening libraries.

The methylthio group can provide key interactions with a target protein, such as hydrophobic or sulfur-pi interactions. The piperidine nitrogen provides a vector for fragment growing or linking with other fragments that bind in adjacent pockets of the target protein.

Table 3: Properties of 3-(Methylthio)piperidine Relevant to Fragment-Based Drug Discovery

| Property | Value/Characteristic | Significance in FBDD |

| Molecular Weight | 167.70 g/mol | Falls within the typical range for fragment libraries. |

| 3D-dimensionality | Non-planar saturated ring | Offers access to three-dimensional chemical space, potentially leading to higher binding efficiency and selectivity. |

| Functional Groups | Secondary amine, Thioether | Provides handles for synthetic elaboration (fragment growing) and potential binding interactions with the target. |

| Lipophilicity (cLogP) | Estimated to be low | Generally favorable for fragment screening to ensure adequate aqueous solubility. |

Future Research Trajectories and Unexplored Avenues for 3 Methylthio Piperidine Hydrochloride Research

Innovation in Green Chemistry Approaches for Sustainable Synthesis

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. unibo.it Future research should focus on applying green chemistry principles to the synthesis of 3-(Methylthio)piperidine hydrochloride and its derivatives. Key areas for innovation include:

Water-Mediated Reactions: Exploring water as a solvent for key synthetic steps can significantly reduce the environmental impact. ajchem-a.com Water-mediated intramolecular cyclization has been successfully used for other piperidinols and could be adapted. nih.gov

Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions can improve atom economy and reduce waste by minimizing intermediate purification steps. nih.govajchem-a.com

Catalyst-Free and Solvent-Free Conditions: Investigating reactions under solvent-free or catalyst-free conditions, potentially aided by microwave irradiation, offers a path to more sustainable processes. ajchem-a.comresearchgate.net

Use of Greener Media: The use of deep eutectic solvents or ionic liquids could provide environmentally friendly alternatives to traditional volatile organic solvents. nih.gov

| Green Chemistry Approach | Potential Application in Synthesis | Key Advantages |

| Water-Mediated Synthesis | Intramolecular cyclization steps. | Reduced toxicity, cost-effective, environmentally benign. ajchem-a.com |

| Multi-Component Reactions (MCRs) | One-pot synthesis of highly substituted derivatives. | Increased efficiency, reduced waste, simplified procedures. nih.govajchem-a.com |

| Microwave-Assisted Synthesis | Acceleration of key bond-forming reactions. | Reduced reaction times, improved yields, lower energy consumption. organic-chemistry.orgresearchgate.net |

| Use of Deep Eutectic Solvents | Replacement for volatile organic solvents. | Low toxicity, biodegradability, low cost. nih.gov |

Deeper Exploration of Unconventional Reactivity and Novel Derivatization Pathways

The unique structural features of this compound—a secondary amine and a thioether group—offer dual points for chemical modification. A deeper exploration of its reactivity is crucial for creating diverse chemical libraries for screening.

Thioether Manipulation: The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the compound's polarity, solubility, and hydrogen bonding capabilities. These derivatives could exhibit novel biological activities. nih.gov

N-Derivatization: The secondary amine of the piperidine (B6355638) ring is a prime site for derivatization. Reactions such as N-alkylation, N-acylation, and N-arylation can be used to introduce a wide variety of functional groups, influencing the molecule's steric and electronic properties. nih.govrowan.edu

C-H Functionalization: Advanced synthetic methods could enable direct functionalization of the C-H bonds on the piperidine ring, allowing for the introduction of substituents at positions other than the nitrogen or sulfur, leading to novel scaffolds.

| Derivatization Pathway | Target Site | Potential Reagents and Conditions | Resulting Functional Group |

| Oxidation | Thioether (Sulfur) | m-CPBA, H₂O₂ | Sulfoxide, Sulfone |

| N-Alkylation | Piperidine Nitrogen | Alkyl halides, Reductive amination | Tertiary Amine |

| N-Acylation | Piperidine Nitrogen | Acyl chlorides, Anhydrides | Amide |

| N-Arylation | Piperidine Nitrogen | Aryl halides (e.g., Buchwald-Hartwig coupling) | N-Aryl Piperidine |

Advanced Computational Modeling to Predict Complex Biological Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding synthetic efforts and biological testing. bohrium.com For this compound, advanced computational modeling can provide significant insights.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models for a series of derivatives, it is possible to identify the key structural features that correlate with a specific biological activity. bohrium.comresearchgate.netbenthamscience.com This can guide the design of more potent compounds.

Molecular Docking: Docking studies can predict the binding modes of this compound and its derivatives within the active sites of various biological targets, such as enzymes and receptors. nih.govnih.govnih.gov This helps in understanding the mechanism of action and in designing molecules with improved binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between the molecule and its biological target over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding. bohrium.comresearchgate.net

Discovery of Novel Biological Targets and Therapeutic Applications (In Vitro)

The piperidine scaffold is a privileged structure in medicinal chemistry, found in drugs with a wide array of therapeutic uses. researchgate.netencyclopedia.pubijnrd.org In vitro screening of this compound and its derivatives could uncover novel biological activities.

Anticancer Activity: Many piperidine derivatives have shown promise as anticancer agents by targeting various pathways involved in cell proliferation and apoptosis. researchgate.netnih.gov In vitro screening against a panel of cancer cell lines could be a fruitful area of research.

Neurodegenerative Diseases: Given that piperidine-containing compounds like Donepezil are used in the treatment of Alzheimer's disease, exploring the potential of these new derivatives as inhibitors of enzymes like acetylcholinesterase or as modulators of other relevant targets is warranted. ajchem-a.comnih.gov

Antimicrobial and Antifungal Properties: There is a continuous need for new antimicrobial and antifungal agents. nih.govmdpi.com Screening against a range of pathogenic bacteria and fungi could identify new lead compounds. nih.gov

Analgesic and Anti-inflammatory Effects: Piperidine derivatives are known to possess analgesic properties. nih.gov In vitro assays related to pain and inflammation pathways could reveal potential therapeutic applications in this area.

| Potential Therapeutic Area | Example In Vitro Assay | Relevant Biological Targets |

| Oncology | Cytotoxicity assays (e.g., MTT) against cancer cell lines. | Protein kinases, Apoptosis-related proteins. nih.gov |

| Neurodegenerative Disease | Enzyme inhibition assays (e.g., Ellman's method for AChE). | Acetylcholinesterase, Butyrylcholinesterase, Beta-amyloid aggregation. nih.gov |

| Infectious Diseases | Minimum Inhibitory Concentration (MIC) assays. | Bacterial and fungal cellular machinery. nih.gov |

| Pain and Inflammation | Platelet aggregation inhibition assays. | Opioid receptors, Prostaglandin (B15479496) pathways. nih.gov |

Development of Integrated Analytical Platforms for High-Throughput Characterization

To efficiently explore the chemical space around this compound, the development of integrated analytical platforms is essential. High-throughput experimentation (HTE) and analysis can accelerate the discovery process. acs.org

High-Throughput Synthesis and Screening: Utilizing automated synthesis platforms can rapidly generate libraries of derivatives. Coupling this with high-throughput screening allows for the quick identification of hits with desired biological activities.

Advanced Mass Spectrometry Techniques: Techniques like Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) can be optimized for the rapid analysis and purification of derivatized compounds, offering advantages in speed and resolution over traditional HPLC. nih.govrowan.edu

Spectroscopic Methods: Comprehensive characterization of new derivatives will rely on a suite of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR), to confirm their structures. mdpi.commdpi.commdpi.com

| Analytical Technique | Application | Advantage |

| High-Throughput Screening (HTS) | Rapidly screen compound libraries for biological activity. | Efficiency in identifying lead compounds. acs.orgrsc.org |

| LC-MS/SFC-MS | Separation, identification, and quantification of compounds. | High sensitivity and specificity for complex mixtures. nih.govrowan.edu |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of newly synthesized molecules. | Provides detailed information on molecular structure and connectivity. mdpi.com |

| X-ray Crystallography | Determining the three-dimensional structure of compounds. | Unambiguous confirmation of stereochemistry and conformation. mdpi.com |

常见问题

Q. What are the optimal synthetic routes for 3-(Methylthio)piperidine hydrochloride, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves alkylation of piperidine with a methylthio-containing reagent. Key steps include:

- Alkylation: Reacting piperidine with methylthioalkyl halides (e.g., 2-(methylthio)ethyl chloride) in anhydrous ethanol or methanol under basic conditions (e.g., K₂CO₃) .

- Salt Formation: Treating the free base with HCl gas or concentrated hydrochloric acid to form the hydrochloride salt .

Optimization Strategies: - Temperature Control: Maintain 50–60°C during alkylation to balance reactivity and side-product formation .

- Catalyst Use: Employ phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .

- Purification: Use recrystallization from ethanol/ether mixtures to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- NMR Spectroscopy: Confirm the presence of the methylthio group (δ ~2.1 ppm for S-CH₃) and piperidine ring protons (δ ~1.5–3.0 ppm) .

- HPLC: Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to assess purity (retention time ~8–10 min) .

- Elemental Analysis: Verify C, H, N, and S content within ±0.3% of theoretical values .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis. Desiccate to avoid moisture absorption .

- Spill Management: Neutralize spills with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 3-(Methylthio)piperidine derivatives?

Methodological Answer: Address discrepancies through:

- Dose-Response Studies: Test across a wide concentration range (nM–mM) to identify non-linear effects .

- Target Validation: Use siRNA knockdown or CRISPR-edited cell lines to confirm specificity for suspected receptors (e.g., serotonin 5-HT₃) .

- Meta-Analysis: Compare datasets using tools like PRISMA to account for variability in assay conditions (e.g., pH, cell lines) .

Q. What computational strategies are effective for predicting the receptor-binding modes of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures of target receptors (e.g., dopamine D₂) to simulate binding. Prioritize poses with hydrogen bonds between the piperidine nitrogen and Asp114 .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR Models: Train models with descriptors like logP, polar surface area, and H-bond donors to predict affinity across analogs .

Q. How can structural analogs of this compound be designed to enhance metabolic stability?

Methodological Answer:

- Bioisosteric Replacement: Substitute the methylthio group with trifluoromethyl (improves lipophilicity) or methanesulfonyl (enhances metabolic resistance) .